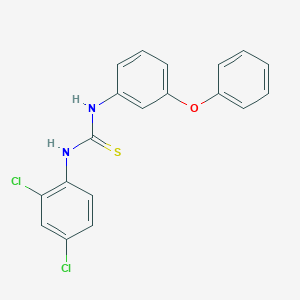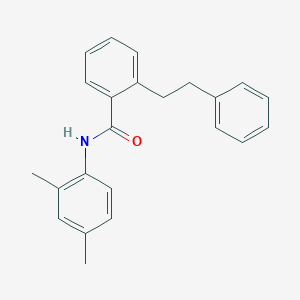
N-(2,4-dichlorophenyl)-N'-(3-phenoxyphenyl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4-dichlorophenyl)-N'-(3-phenoxyphenyl)thiourea, also known as DCPPT, is a synthetic compound that has been extensively studied for its potential applications in scientific research. DCPPT is a member of the thiourea family of compounds, which have been found to exhibit a wide range of biological activities.
Mecanismo De Acción
The mechanism of action of N-(2,4-dichlorophenyl)-N'-(3-phenoxyphenyl)thiourea is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. For example, N-(2,4-dichlorophenyl)-N'-(3-phenoxyphenyl)thiourea has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. N-(2,4-dichlorophenyl)-N'-(3-phenoxyphenyl)thiourea has also been found to bind to the estrogen receptor, which may explain its anti-cancer effects.
Biochemical and Physiological Effects
N-(2,4-dichlorophenyl)-N'-(3-phenoxyphenyl)thiourea has been found to exhibit a range of biochemical and physiological effects in various animal models and cell cultures. For example, N-(2,4-dichlorophenyl)-N'-(3-phenoxyphenyl)thiourea has been found to reduce the production of inflammatory cytokines in human immune cells, which may explain its anti-inflammatory effects. N-(2,4-dichlorophenyl)-N'-(3-phenoxyphenyl)thiourea has also been found to induce apoptosis (programmed cell death) in cancer cells, which may explain its anti-cancer effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(2,4-dichlorophenyl)-N'-(3-phenoxyphenyl)thiourea is its relatively low cost and ease of synthesis, which makes it a useful tool for scientific research. However, one limitation of N-(2,4-dichlorophenyl)-N'-(3-phenoxyphenyl)thiourea is its relatively low solubility in water, which may limit its use in certain experimental settings.
Direcciones Futuras
There are many potential future directions for research on N-(2,4-dichlorophenyl)-N'-(3-phenoxyphenyl)thiourea. One area of interest is the development of new thiourea derivatives with improved biological activity and selectivity. Another area of interest is the study of N-(2,4-dichlorophenyl)-N'-(3-phenoxyphenyl)thiourea's potential applications in environmental science, particularly its ability to degrade persistent organic pollutants. Finally, further research is needed to fully understand the mechanism of action of N-(2,4-dichlorophenyl)-N'-(3-phenoxyphenyl)thiourea and its potential as a therapeutic agent for various diseases.
Métodos De Síntesis
N-(2,4-dichlorophenyl)-N'-(3-phenoxyphenyl)thiourea can be synthesized through a multi-step process involving the reaction of 2,4-dichlorophenyl isocyanate with 3-phenoxyaniline in the presence of a thiourea catalyst. The resulting product is purified through a series of recrystallization steps to yield pure N-(2,4-dichlorophenyl)-N'-(3-phenoxyphenyl)thiourea.
Aplicaciones Científicas De Investigación
N-(2,4-dichlorophenyl)-N'-(3-phenoxyphenyl)thiourea has been studied for its potential applications in a variety of scientific research fields, including pharmacology, toxicology, and environmental science. In pharmacology, N-(2,4-dichlorophenyl)-N'-(3-phenoxyphenyl)thiourea has been found to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral effects. In toxicology, N-(2,4-dichlorophenyl)-N'-(3-phenoxyphenyl)thiourea has been used as a model compound to study the toxicity of other thiourea derivatives. In environmental science, N-(2,4-dichlorophenyl)-N'-(3-phenoxyphenyl)thiourea has been studied for its potential to degrade persistent organic pollutants in soil and water.
Propiedades
IUPAC Name |
1-(2,4-dichlorophenyl)-3-(3-phenoxyphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14Cl2N2OS/c20-13-9-10-18(17(21)11-13)23-19(25)22-14-5-4-8-16(12-14)24-15-6-2-1-3-7-15/h1-12H,(H2,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMEZEYFNGSIDAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)NC(=S)NC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14Cl2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl N-{4-[3-(4-ethyl-1-piperazinyl)-2-hydroxypropoxy]-3-methoxybenzyl}-N-methylglycinate](/img/structure/B6010916.png)
![2-hydroxy-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione-d_1_](/img/structure/B6010918.png)
![4-methyl-N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(tetrahydro-2-furanylmethyl)-1,3-oxazole-5-carboxamide](/img/structure/B6010927.png)
![2-{3-[2-(3,4-dimethoxyphenyl)vinyl]-1H-1,2,4-triazol-5-yl}phenol](/img/structure/B6010929.png)
![2-[1-(butylamino)butylidene]-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B6010936.png)

![N-[1-(2,4-difluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-5-(methoxymethyl)-2-thiophenecarboxamide](/img/structure/B6010949.png)
![4,6-bis[(4-ethoxybenzyl)thio]-5-pyrimidinamine](/img/structure/B6010954.png)

![N-[(1-ethyl-2-pyrrolidinyl)methyl]-3-(1-{[2-(methylthio)-1,3-thiazol-4-yl]carbonyl}-4-piperidinyl)propanamide](/img/structure/B6010973.png)
![N-({1-[(1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl]-3-piperidinyl}methyl)-2-thiophenecarboxamide](/img/structure/B6010984.png)
![7-(cyclobutylmethyl)-2-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6010987.png)
![6-({3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)-4,5-dihydro-3(2H)-pyridazinone](/img/structure/B6010998.png)
